molecular formula C7H5BrN2 B1601592 2-Bromo-5-methylnicotinonitrile CAS No. 65996-18-1

2-Bromo-5-methylnicotinonitrile

Cat. No. B1601592
CAS RN: 65996-18-1
M. Wt: 197.03 g/mol
InChI Key: OXULGZNPTSIVHO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylnicotinonitrile is a chemical compound with the CAS Number: 65996-18-1. It has a molecular weight of 197.03 and its IUPAC name is 2-bromo-5-methylnicotinonitrile .


Synthesis Analysis

The synthesis of 2-Bromo-5-methylnicotinonitrile involves a continuous process that uses substantially less expensive starting materials . The process telescopes three steps and terminates in a dead-end crystallization .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-methylnicotinonitrile is 1S/C7H5BrN2/c1-5-2-6 (3-9)7 (8)10-4-5/h2,4H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-5-methylnicotinonitrile is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-5-methylnicotinonitrile has been explored in various synthesis processes. A study by Xu Xue describes the synthesis of 4-Bromo-2-chlorotoluene, which involves a similar bromination process, highlighting the utility of brominated compounds in organic synthesis (Xue Xu, 2006). Another research investigates the continuous synthesis of a nicotinonitrile precursor to nevirapine, where a bromo derivative of a CAPIC intermediate, similar to 2-Bromo-5-methylnicotinonitrile, is utilized (Longstreet et al., 2013).

Applications in Plant Science

The utility of brominated compounds in plant science is demonstrated in research by Stalker et al., where a specific nitrilase is used to detoxify bromoxynil, a brominated compound, in transgenic plants (Stalker, McBride, & Malyj, 1988).

Biochemical Research

In biochemical research, Schneider and d’Adda di Fagagna (2012) investigate the effects of Bromodeoxyuridine (a brominated nucleotide) on neural stem cells, revealing insights into cellular differentiation and DNA methylation. This study underscores the significance of brominated compounds in advanced biochemical applications (Schneider & d’Adda di Fagagna, 2012).

Organic Chemistry

In the realm of organic chemistry, Yi-min Zhao synthesizes derivatives of 4-methylnicotinonitrile, demonstrating the versatility of nicotinonitriles in synthesizing pyridine-type alkaloids (Zhao Yi-min, 2011). Additionally, Ahmad et al. (2017) describe the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction, a method that could potentially be applicable to 2-Bromo-5-methylnicotinonitrile (Ahmad et al., 2017).

Medicinal Chemistry

In medicinal chemistry, Chan and Rosowsky (2005) discuss the synthesis of the lipophilic antifolate piritrexim via a palladium(0)-catalyzed cross-coupling reaction, where a derivative of 4-methylnicotinonitrile is used. This highlights the potential of brominated nicotinonitriles in drug synthesis (Chan & Rosowsky, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

properties

IUPAC Name

2-bromo-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXULGZNPTSIVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501452
Record name 2-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylnicotinonitrile

CAS RN

65996-18-1
Record name 2-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GS Ponticello, JJ Baldwin - The Journal of Organic Chemistry, 1979 - ACS Publications
… On the basis of these results, we also investigated the NBS reaction with 2-bromo-5-methylnicotinonitrile (9). On reaction of 9 with a slight excess over 2 equiv of NBS, a mixture of (mono…
Number of citations: 9 pubs.acs.org
JJ Baldwin, AW Raab, GS Ponticello - The Journal of Organic …, 1978 - ACS Publications
Registry No.—lc, 36455-21-7; 2a, 2107-70-2; 2c, 36418-96-9; 2e, 1135-15-5; 3c, 20872-69-9; 3d, 65899-35-6; 4a, 20944-14-3; 4b, 30034-51-6; 4c, 65899-36-7; 4d HC1, 65899-37-8; 4e…
Number of citations: 46 pubs.acs.org
AR Longstreet, D Rivalti… - The Journal of Organic …, 2015 - ACS Publications
… When phthalic anhydride is used as an additive to synthesize 2-bromo-5-methylnicotinonitrile (5a) from 3a, the overall yield of these two steps is 53% (Scheme 4). This is an …
Number of citations: 19 pubs.acs.org
H Ma, Q Chen, F Zhu, J Zheng, J Li, H Zhang… - European Journal of …, 2018 - Elsevier
… 2-Bromo-5-methylnicotinonitrile was converted to intermediate 6b in the presence of NBS and BPO. Intermediate 6b was substituted with NaN 3 and reduced with PPh 3 to afford amine …
Number of citations: 8 www.sciencedirect.com
AR Longstreet - 2015 - search.proquest.com
… For example, when phthalic anhydride is used as an additive to synthesize 2-bromo-5-methylnicotinonitrile (2.5m) from 2.1m, the overall yield of the synthesis is 53% (Scheme 2.6). This …
Number of citations: 0 search.proquest.com

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